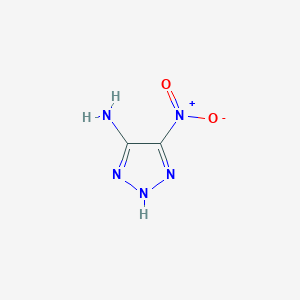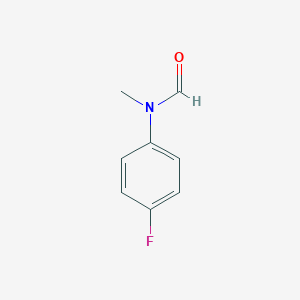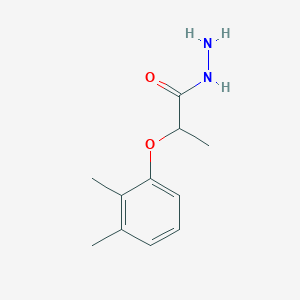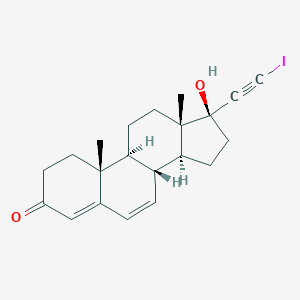
17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one, also known as IA-3 or ENMD-1198, is a synthetic steroidal compound that has been studied for its potential therapeutic applications in the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of 17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one has been shown to inhibit the activity of the enzyme 17β-hydroxysteroid dehydrogenase, which is involved in the synthesis of estrogen. This inhibition leads to a decrease in estrogen levels, which can inhibit the growth of estrogen-dependent tumors.
Biochemische Und Physiologische Effekte
17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis, or programmed cell death, in these cells. 17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one has also been found to have anti-angiogenic properties, meaning that it can inhibit the growth of blood vessels that supply tumors with nutrients and oxygen.
Vorteile Und Einschränkungen Für Laborexperimente
17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one has a number of advantages as a research tool. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for use in scientific research. It has also been shown to have potent anti-cancer properties, making it a promising candidate for the development of new cancer treatments.
However, there are also some limitations to the use of 17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one in lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. In addition, 17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one is not currently approved for use in humans, meaning that any studies involving the compound must be conducted in animal models or in vitro.
Zukünftige Richtungen
There are a number of future directions for research on 17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one. One area of focus is the development of new cancer treatments based on the compound. Researchers are also interested in exploring the potential use of 17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one in the treatment of other diseases, including osteoporosis and Alzheimer's disease. In addition, further studies are needed to fully understand the mechanism of action of 17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one and its potential side effects.
Synthesemethoden
17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one is synthesized through a multi-step process that involves the conversion of diosgenin, a natural plant steroid, into the final product. The synthesis method has been optimized to achieve high yields and purity of 17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one has been studied extensively for its potential therapeutic applications in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been found to have anti-angiogenic properties. In addition to its anti-cancer properties, 17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one has also been studied for its potential use in the treatment of other diseases, including osteoporosis and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
145430-54-2 |
|---|---|
Produktname |
17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one |
Molekularformel |
C21H25IO2 |
Molekulargewicht |
436.3 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-17-(2-iodoethynyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H25IO2/c1-19-8-5-15(23)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20,24)11-12-22/h3-4,13,16-18,24H,5-10H2,1-2H3/t16-,17+,18+,19+,20+,21-/m1/s1 |
InChI-Schlüssel |
OLSDNCSWCHMJEW-SJFWLOONSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#CI)O)C |
SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(C#CI)O)C |
Kanonische SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(C#CI)O)C |
Andere CAS-Nummern |
145430-54-2 |
Synonyme |
17-(2-iodoethynyl)androsta-4,6-dien-17-ol-3-one 17-IEY-ADOO 17alpha-(2-iodoethynyl)androsta-4,6-dien-17beta-ol-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline](/img/structure/B116204.png)
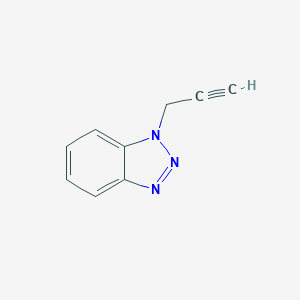
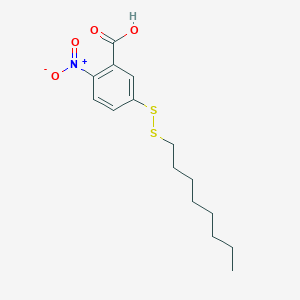
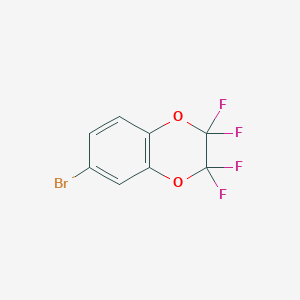
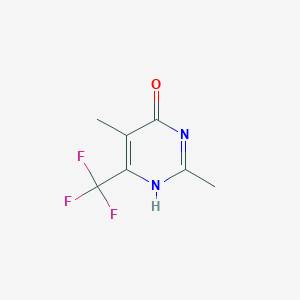
![Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B116212.png)

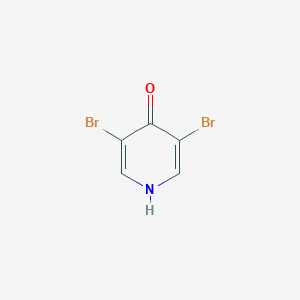
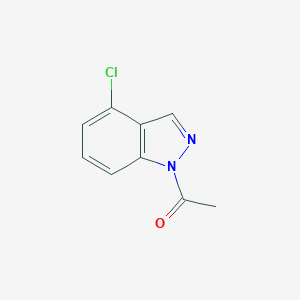
![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%](/img/structure/B116228.png)
